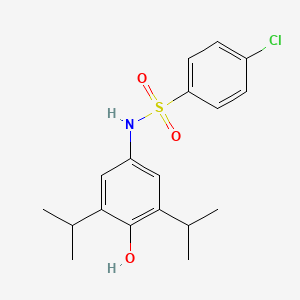![molecular formula C20H19FN2O2 B5848154 3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)
3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide, commonly known as FPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPAA is a small molecule that belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of FPAA is not fully understood, but it is believed to act as an antagonist of certain ion channels and receptors in the brain. FPAA has been shown to inhibit the function of voltage-gated sodium channels and nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses. Additionally, FPAA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
FPAA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FPAA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that FPAA can improve cognitive function in animal models of Alzheimer's disease. Additionally, FPAA has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
实验室实验的优点和局限性
One of the advantages of FPAA is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, FPAA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of FPAA is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of FPAA is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on FPAA. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is to study its effects on ion channels and receptors in the brain to better understand its mechanism of action. Additionally, FPAA could be used as a tool to study protein-ligand interactions and enzyme kinetics in biochemistry research. Finally, further studies could be conducted to assess the potential toxicity of FPAA and to develop safer derivatives.
合成方法
The synthesis of FPAA involves the reaction of 4-fluoroacetophenone with 2-(1-pyrrolidinylcarbonyl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to form FPAA. The yield of FPAA synthesis is typically around 60-70%, and the compound can be purified using column chromatography.
科学研究应用
FPAA has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, FPAA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In neuroscience, FPAA has been used as a tool to study the function of ion channels and receptors in the brain. In biochemistry, FPAA has been employed as a probe to study protein-ligand interactions and enzyme kinetics.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-10-7-15(8-11-16)9-12-19(24)22-18-6-2-1-5-17(18)20(25)23-13-3-4-14-23/h1-2,5-12H,3-4,13-14H2,(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWTRCMBJJGQL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)





![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)




![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
